molecular formula C13H14N4O3 B2846045 2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide CAS No. 1448028-17-8

2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide

Cat. No.: B2846045
CAS No.: 1448028-17-8
M. Wt: 274.28
InChI Key: GMVSKYLAJCTXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a synthetic heterocyclic compound featuring a fused imidazolidine-2-one core linked via a carboxamide bridge to a 1-oxo-tetrahydroisoquinolin-7-yl substituent. The imidazolidine-2-one moiety is a five-membered ring containing two nitrogen atoms and a ketone group, while the tetrahydroisoquinolin component introduces a partially saturated bicyclic structure.

Properties

IUPAC Name

2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-11-10-7-9(2-1-8(10)3-4-14-11)16-13(20)17-6-5-15-12(17)19/h1-2,7H,3-6H2,(H,14,18)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSKYLAJCTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Core Structure and Substituent Analysis

The structural uniqueness of the target compound lies in its hybrid architecture. Below is a comparative analysis with two key analogs from the literature:

Table 1: Structural Comparison of Carboxamide Derivatives
Compound Name / Structure Core Structure Substituents Key Functional Groups Reported Bioactivity
2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide Imidazolidine-2-one 1-Oxo-tetrahydroisoquinolin-7-yl 2-oxo, carboxamide Not reported
N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide Imidazolidine-2-imino Cyclohexyl, 4-nitrophenyl 2-imino, carboxamide, nitro Antifungal (Candida albicans)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine-4-one Adamantyl, pentyl 4-oxo, carboxamide Synthesis described

Key Observations :

  • Core Heterocycle: The target compound’s imidazolidine-2-one core differs from the naphthyridine-4-one in and the 2-iminoimidazolidine in .
  • Substituent Impact: The tetrahydroisoquinolin substituent in the target compound introduces a rigid, aromatic-adjacent moiety, contrasting with the aliphatic cyclohexyl and electron-withdrawing nitro groups in . Such differences may alter solubility, membrane permeability, or target specificity.
Antifungal Potential (vs. )

The compound in demonstrated moderate antifungal activity against Candida albicans, attributed to inhibition of 14-α-sterol demethylase (CYP51), a mechanism shared with fluconazole. Molecular modelling suggested that the 4-nitrophenyl and imidazolidine-2-imino groups facilitate interactions with the enzyme’s active site . By contrast, the target compound’s tetrahydroisoquinolin group may offer distinct steric or electronic interactions, though its CYP51 affinity remains unverified.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The adamantyl and pentyl groups in increase lipophilicity, likely enhancing blood-brain barrier penetration. The target compound’s tetrahydroisoquinolin moiety may balance lipophilicity and polarity, though predictive data are lacking.
  • Metabolic Stability: The 2-oxo group in the target compound could reduce metabolic oxidation compared to the 2-imino group in , which might be prone to enzymatic reduction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.